molecular formula C11H14N2O3S B2630871 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1904305-66-3

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2630871
CAS No.: 1904305-66-3
M. Wt: 254.3
InChI Key: ZVDCWMNVBVDJCV-UHFFFAOYSA-N
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Description

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, featuring an azetidine ring linked to a pyridine moiety via an ether bond and a cyclopropylsulfonyl group, is characteristic of scaffolds used in developing pharmacologically active molecules. Compounds with similar azetidine and pyridine subunits have been investigated as potential therapeutic agents . Specifically, azetidine derivatives have been explored as inhibitors of enzymes like Janus Kinases (JAK) , which are targets in immunology and oncology research. Furthermore, the pyridine ring is a common bioisostere used to improve the pharmacokinetic properties and target binding affinity of drug candidates . This makes this compound a valuable building block for researchers designing and synthesizing novel molecules for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylazetidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-17(15,11-3-4-11)13-7-10(8-13)16-9-2-1-5-12-6-9/h1-2,5-6,10-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDCWMNVBVDJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclopropylsulfonyl chloride under basic conditions.

    Coupling with Pyridine: The final step involves the coupling of the cyclopropylsulfonyl-substituted azetidine with a pyridine derivative through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Pyridine ring : Aromatic nitrogen-containing heterocycle.
  • Azetidine ring : Four-membered saturated nitrogen heterocycle.
  • Cyclopropylsulfonyl group : Electron-withdrawing sulfonamide substituent.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine Pyridine + azetidine Cyclopropylsulfonyl, ether linkage C₁₁H₁₄N₂O₃S 278.31
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine Pyridine + oxadiazole Cyclopropyl, oxadiazole linkage C₈H₇N₃O₂ 177.16
1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine Azetidine + triazine Methylcyclopropyl, triazine linkage C₉H₁₅N₅O₃ 265.26
3-Acetylpyridine Pyridine Acetyl group C₇H₇NO 121.14

Key Observations :

  • Smaller heterocycles (e.g., azetidine vs. pyrrolidine in ) reduce conformational flexibility, which may improve target selectivity .

Pharmacological and Physicochemical Properties

Pharmacological Potential:

  • Target compound : The sulfonamide group is a common pharmacophore in kinase inhibitors (e.g., JAK inhibitors, as in ) .
  • Oxadiazole analog : Oxadiazoles are bioisosteres for esters and amides, often used to enhance bioavailability .

Physicochemical Properties :
Table 3: Property Comparison

Compound Log Kow (Predicted) Water Solubility (mg/L) Vapor Pressure (mm Hg)
Target compound ~1.5 (estimated) Moderate (e.g., ~100) Low (<0.001)
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine 1.8 200.3 0.00086
3-Acetylpyridine 0.67 High (>1000) 0.12 @ 25°C

Key Insights :

  • The sulfonamide group may reduce volatility, as seen in its predicted low vapor pressure.

Biological Activity

The compound 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a member of a novel class of heterocyclic compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

where x,y,z,w,vx,y,z,w,v denote the number of respective atoms in the compound. The cyclopropylsulfonyl and azetidinyl functionalities are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureusX μg/ml
Derivative 21dS. pneumoniae0.5 μg/ml
LinezolidS. pneumoniae2 μg/ml

Note: Specific MIC values for the target compound need to be determined through experimental studies.

The mechanism by which this compound exerts its antibacterial effects likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth . Molecular docking studies suggest that the compound may bind effectively to target sites within bacterial cells, inhibiting their function.

Case Studies

Several case studies have highlighted the efficacy of pyridine derivatives in clinical settings:

  • Study on Biofilm Formation : A study demonstrated that a derivative similar to this compound significantly inhibited biofilm formation in S. pneumoniae, suggesting potential for treating chronic infections associated with biofilms .
  • Drug Resistance Assays : Another investigation revealed that certain derivatives maintained effectiveness against drug-resistant strains of bacteria, indicating a promising avenue for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of the azetidine ring with cyclopropylsulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) is critical to avoid hydrolysis . Pyridine-ether linkages can be formed via Mitsunobu reactions or SN2 displacements using activated pyridine derivatives. Side reactions like over-sulfonylation are mitigated by stoichiometric control and low-temperature conditions (0–5°C) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient . X-ray crystallography (if crystalline forms exist) can resolve stereochemical ambiguities, as seen in related azetidine-pyridine hybrids .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate that the compound is hygroscopic and prone to sulfonamide hydrolysis in aqueous media. Storage at –20°C under inert gas (argon) in amber vials is advised. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropylsulfonyl-azetidine moiety in catalytic systems?

  • Methodological Answer : The cyclopropyl group induces ring strain, enhancing electrophilicity at the sulfonyl center. Density functional theory (DFT) calculations suggest that the azetidine’s conformation (e.g., puckering) modulates nucleophilic attack rates. Kinetic studies using stopped-flow spectroscopy reveal a two-step mechanism: rapid sulfonyl transfer followed by slower pyridine-azetidine reorganization .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols by:

  • Using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Controlling for solvent effects (DMSO ≤0.1% v/v).
  • Validating target engagement via SPR or thermal shift assays .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile in preclinical studies?

  • Methodological Answer : Structural modifications such as:

  • Bioisosteric replacement : Swapping pyridine with fluorinated analogs to enhance metabolic stability.
  • Prodrug approaches : Esterification of the sulfonyl group to improve oral bioavailability.
    In vivo studies in rodent models show a 3-fold increase in half-life with prodrug derivatives .

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